molecular formula C12H16FNO B13277158 N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13277158
M. Wt: 209.26 g/mol
InChI Key: PBYQLTUZWIOPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenyl ring substituted with a fluoro and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can enhance its chemical and biological properties. The combination of these substituents with the cyclopropane ring and amine group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H16FNO/c1-8(14-9-3-4-9)11-6-5-10(15-2)7-12(11)13/h5-9,14H,3-4H2,1-2H3

InChI Key

PBYQLTUZWIOPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.